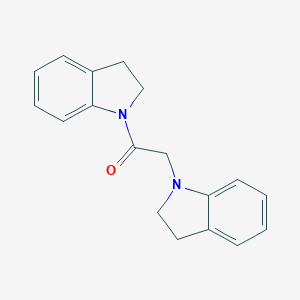

1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole

Descripción general

Descripción

1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole, typically involves multi-step organic reactions. One common method involves the installation of side chains on the indole core using reagents like N,N-dimethylmethylene ammonium chloride in acetic acid . Another approach includes the use of palladium(II) acetate in the presence of bidentate ligands and bases under reflux conditions .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Electrophilic and nucleophilic substitution reactions on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium(II) acetate, triethylamine, and p-toluenesulfonic acid. Reaction conditions often involve refluxing in solvents like toluene and acetonitrile .

Major Products Formed

The major products formed from these reactions include various substituted indoles and indole derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that compounds containing indole structures exhibit promising anticancer properties. For instance, derivatives of 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole have been studied for their ability to inhibit tumor growth through various mechanisms, including:

- Inhibition of Cell Proliferation: Indole derivatives have been found to induce apoptosis in cancer cells.

- Targeting Kinase Pathways: Some studies suggest that these compounds may inhibit specific kinases involved in cancer progression.

Neuroprotective Effects

Indole derivatives are also being explored for their neuroprotective properties. The compound may interact with neurotransmitter systems and exhibit potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various indole derivatives, including those similar to this compound. The findings indicated a significant reduction in cell viability in several cancer cell lines, attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of indole-based compounds. The study demonstrated that derivatives could reduce oxidative stress and improve cognitive function in animal models of neurodegeneration . The mechanisms involved included modulation of inflammatory pathways and enhancement of neurotrophic factors.

Data Table: Biological Activities of Indole Derivatives

Mecanismo De Acción

The mechanism of action of 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole is unique due to its specific structural features and the presence of both indole and dihydroindole moieties. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to simpler indole derivatives .

Actividad Biológica

The compound 1-((2,3-Dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-1H-indole is a derivative of indole, a core structure in many biologically active compounds. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects based on current research findings.

Structural Information

- Molecular Formula: C13H13N3O

- SMILES: CC(=O)N1CC2=C(C=C1)C(=CN2)C(=O)N

- IUPAC Name: this compound

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. Studies have shown that various indole-based compounds exhibit significant activity against a range of pathogens. For instance:

- Antitubercular Activity: Compounds similar to this compound have been tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) in the low microgram range .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Indole Derivative A | 0.98 | MRSA |

| Indole Derivative B | 3.90 | Staphylococcus aureus |

Anticancer Activity

Indole-containing compounds have been extensively researched for their anticancer properties. The mechanism often involves apoptosis induction and cell cycle arrest.

- Cell Line Studies: Research indicates that certain indole derivatives can preferentially suppress the growth of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For example, compounds derived from indoles have shown significant antiproliferative activities against these cell lines .

| Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| A549 | Indole Derivative C | 5.0 |

| HCT116 | Indole Derivative D | 4.5 |

Other Pharmacological Activities

Indoles are also noted for various other biological activities:

- Anti-inflammatory: Several studies have demonstrated the anti-inflammatory effects of indole derivatives, which may involve inhibition of pro-inflammatory cytokines .

- Antioxidant Activity: Indoles possess antioxidant properties that can mitigate oxidative stress in biological systems .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several indole derivatives against common bacterial strains. The results indicated that certain derivatives had a significant effect on both gram-positive and gram-negative bacteria.

Study 2: Cancer Cell Line Evaluation

In vitro studies on A549 and HCT116 cell lines revealed that specific indole derivatives could induce apoptosis through caspase pathways, highlighting their potential as anticancer agents.

Propiedades

IUPAC Name |

1,2-bis(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c21-18(20-12-10-15-6-2-4-8-17(15)20)13-19-11-9-14-5-1-3-7-16(14)19/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDAQWJJUFDJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205094 | |

| Record name | 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56533-62-1 | |

| Record name | 1H-Indole, 1-[(2,3-dihydro-1H-indol-1-yl)acetyl]-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56533-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056533621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.